6-bromospiro[2.5]octane
Description
Properties
CAS No. |
1895301-10-6 |
|---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromospiro[2.5]octane typically involves the bromination of spiro[2.5]octane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the selective bromination at the spiro carbon.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-bromospiro[2.5]octane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[2.5]octene.
Reduction Reactions: The bromine atom can be reduced to form spiro[2.5]octane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Depending on the nucleophile, products such as 6-hydroxyspiro[2.5]octane or 6-aminospiro[2.5]octane.
Elimination: Spiro[2.5]octene.
Reduction: Spiro[2.5]octane.
Scientific Research Applications
6-bromospiro[2.5]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Potential use in the development of biologically active molecules due to its unique structure.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromospiro[2.5]octane in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
²Molecular weight calculated for free base.
Physicochemical Properties
- Steric Effects : The cyclopropane ring in spiro[2.5]octane derivatives imposes significant steric hindrance, which affects solubility and reaction kinetics. For example, 6-tert-butylspiro[2.5]octane exhibits unique cationic intermediate stabilization during dioxirane-mediated oxygenation due to hyperconjugative interactions with cyclopropane orbitals .
- Topological Indices : Gourava and hyper-Gourava indices, which correlate with entropy, acentric factor, and enthalpy of vaporization in octane isomers, may predict physicochemical trends in spiro derivatives. Bromine’s electronegativity likely elevates the acentric factor compared to fluorine or methyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
